![molecular formula C10H8N2O2S B183594 phenyl N-(1,3-thiazol-2-yl)carbamate CAS No. 39142-40-0](/img/structure/B183594.png)
phenyl N-(1,3-thiazol-2-yl)carbamate
Overview
Description
Phenyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the CAS Number: 39142-40-0 . It has a molecular weight of 220.25 . The IUPAC name for this compound is phenyl 1,3-thiazol-2-ylcarbamate .
Molecular Structure Analysis
In the crystal structure of phenyl N-(1,3-thiazol-2-yl)carbamate, intermolecular N—H⋯N and C—H⋯O interactions link the molecules into a two-dimensional network, forming R 2 2(8) ring motifs . π–π contacts between the thiazole rings [centroid–centroid distance = 3.535 (1) Å] may further stabilize the structure .Physical And Chemical Properties Analysis
Phenyl N-(1,3-thiazol-2-yl)carbamate is a powder with a melting point of 178-182°C . It is stored at room temperature .Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been recognized for their potential in controlling various cellular pathways, which can be explored for selective anticancer activity. The unique structure of phenyl N-(1,3-thiazol-2-yl)carbamate may contribute to this application by interacting with specific targets within cancer cells .
Antimicrobial and Antitubercular Activity
Compounds containing the thiazole moiety have shown promising results in vitro against a range of microbial pathogens, including bacteria and fungi, as well as antitubercular activity against M. tuberculosis H37Rv strain . This suggests that phenyl N-(1,3-thiazol-2-yl)carbamate could be a candidate for developing new antimicrobial agents.
Agricultural Applications
Some thiazole derivatives have been found to promote plant growth and increase seed yield and oil content in crops such as rapeseed . This indicates that phenyl N-(1,3-thiazol-2-yl)carbamate could potentially be used to enhance agricultural productivity.
Drug Development
Thiazoles are integral in the development of drugs for various conditions including allergies, hypertension, inflammation, schizophrenia, bacterial and HIV infections, and more . The compound may serve as a key intermediate or structural motif in the synthesis of these therapeutic agents.
Medicinally Relevant Molecules
The thiazole nucleus is a significant component in many medicinally relevant molecules, including clinically used anticancer medicines like dabrafenib and dasatinib . Phenyl N-(1,3-thiazol-2-yl)carbamate could be utilized in the synthesis or optimization of such drugs.
Molecular Docking Studies
Thiazole derivatives are often subjects of molecular docking studies to predict their interaction with biological targets. This is crucial for drug design and understanding the mechanism of action at the molecular level .
Mechanism of Action
Target of Action
Phenyl N-(1,3-thiazol-2-yl)carbamate, also known as phenyl 1,3-thiazol-2-ylcarbamate, is a compound used for proteomics research Compounds with similar structures, such as thiazole derivatives, have been known to interact with various targets like topoisomerase ii and cyclooxygenase-1 , which play crucial roles in DNA replication and inflammation respectively.
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, voreloxin, a thiazole derivative, affects the DNA replication pathway by interacting with topoisomerase II .
Result of Action
For instance, voreloxin, a thiazole derivative, causes DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Safety and Hazards
properties
IUPAC Name |
phenyl N-(1,3-thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVVRXLSXHPYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349519 | |
Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(1,3-thiazol-2-yl)carbamate | |
CAS RN |
39142-40-0 | |
Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate as revealed by the study?
A1: The study elucidates several key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate []:
- Non-planar conformation: The phenyl and thiazole rings in the molecule are not coplanar, exhibiting a dihedral angle of 66.69° between them [].
- Intermolecular interactions: The crystal structure is stabilized by a network of intermolecular interactions. These include N—H⋯N and C—H⋯O hydrogen bonds forming R 2 2(8) ring motifs. Additionally, π–π stacking interactions between thiazole rings with a centroid-centroid distance of 3.535 Å, and a weak C—H⋯π interaction contribute to the overall stability [].
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